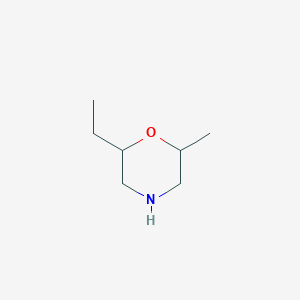

2-乙基-6-甲基吗啉

货号:

B2411228

CAS 编号:

59630-15-8

分子量:

129.203

InChI 键:

JEIHFHDCQHZFAO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-Ethyl-6-methylmorpholine is a chemical compound with the molecular formula C7H15NO . It is a mixture of diastereomers .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular weight of 2-Ethyl-6-methylmorpholine is 129.2 . The InChI code is 1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . The addition or removal of an electron (or electrons) from an organic or organometallic molecule is frequently a key step in such processes .科学研究应用

合成和化学反应

- 2-乙基-6-甲基吗啉及其衍生物被用于各种化学合成过程中。例如,它在磷化物催化的环化反应中用于合成高度官能化的四氢吡啶,产生具有显著区域选择性和对映选择性的化合物 (Zhu, Lan, & Kwon, 2003)。同样,它参与了烯烃的锇催化二羟基化反应,作为电子转移中介体 (Johansson, Lindén, & Bäckvall, 2005)。

宿主-客体化学

- 在宿主-客体化学领域,2-乙基-6-甲基吗啉衍生物与各种化合物形成包合物。例如,C乙基-2-甲基间苯二酚与芳香族N-氧化物形成复合物,展示了取代基效应的影响 (Puttreddy, Beyeh, & Rissanen, 2016)。

纺织和聚合物工业

- 在纺织工业中,像N-甲基吗啉-N-氧化物这样的衍生物被用于制造纤维素纤维。它们增强了天然抗菌聚合物如壳聚糖的溶解性,创造出具有显著性能的抗菌莱赛尔纤维 (Zhuang, Liu, Li, Cheng, & Kang, 2008)。此外,这些衍生物有助于某些单体的聚合反应,如原子转移自由基聚合过程中观察到的那样 (Singha, Ruiter, & Schubert, 2005)。

生化和环境应用

- 这种化合物及其变体在环境和生化背景下发挥作用。例如,它们用于工业环境中的空气采样和测定方法,确保工作场所安全 (Andersson & Andersson, 1986)。此外,它们参与了具有潜在生物活性的化合物的合成,如在各种杂环衍生物的制备中所见 (Mohammad, Ahmed, & Mahmoud, 2017)。

分析化学

- 在分析化学中,2-乙基-6-甲基吗啉衍生物用于构建选择性电极,以高灵敏度和特异性检测Cu2+等离子 (Islamnezhad & Mahmoodi, 2011)。

安全和危害

属性

IUPAC Name |

2-ethyl-6-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIHFHDCQHZFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

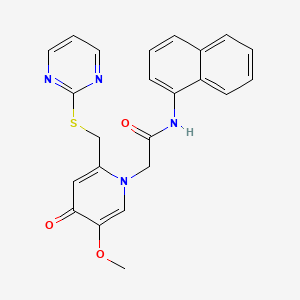

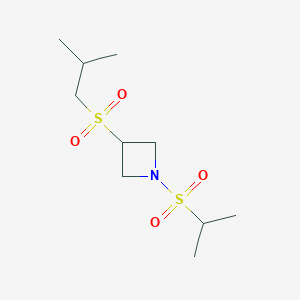

To a solution of 4-benzyl-2-ethyl-6-methyl-morpholine (Intermediate 496, 2.0 g, 9.13 mmol) in methanol (30 mL) was added ammonium formate (2.35 g, 10.77 mmol) followed by 10% Pd/C (1.0 g) and mixture was heated at 65° C. for 1 hour. It was cooled and filtered through celite pad, washed with excess methanol and concentrated. The residue thus obtained was distilled. Yield: 1.0 g (85%)

Name

4-benzyl-2-ethyl-6-methyl-morpholine

Quantity

2 g

Type

reactant

Reaction Step One

Name

Intermediate 496

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)

![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)